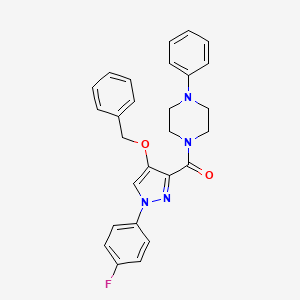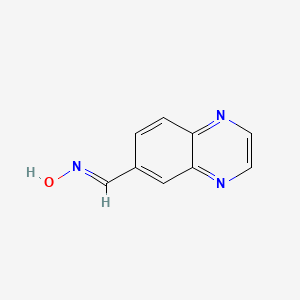
(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline and its derivatives, including “(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine,” are important heterocyclic compounds characterized by the fusion of benzene and pyrazine rings. They have been extensively studied for their versatile chemical and physical properties, leading to a wide range of applications in medicinal and industrial fields (Pereira et al., 2015).
Synthesis Analysis
Recent advances in the synthesis of quinoxalines highlight various methods, including classical, modern, and green methodologies. These methods facilitate the development of novel quinoxaline scaffolds with enhanced physicochemical and pharmacological activities (Avula et al., 2023).
Molecular Structure Analysis
Quinoxaline derivatives exhibit a unique molecular structure that allows for extensive modifications, leading to diverse biomedical applications. The core quinoxaline structure serves as a versatile building block for synthesizing a wide array of heterocyclic compounds (Segura et al., 2015).
Chemical Reactions and Properties
Quinoxaline derivatives engage in various chemical reactions, including cyclizations and functionalizations, to generate polyheterocyclic structures. These reactions are facilitated by the presence of alkenyl and alkynyl substituents, allowing for the construction of complex molecular architectures (Vaskevych et al., 2023).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystallinity, can be finely tuned through structural modifications. These properties significantly impact their application in various industrial and medicinal contexts (Agarwal et al., 2023).
Chemical Properties Analysis
The chemical properties of “(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine” and related compounds, including reactivity towards nucleophiles and electrophiles, enable the synthesis of a broad spectrum of bioactive molecules. These properties are crucial for designing drugs and materials with specific functions (Farghaly et al., 2023).
Aplicaciones Científicas De Investigación
Quinoxalines in Schizophrenia Research
Quinoxalines, specifically L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), have been explored as potential treatments for schizophrenia. A study utilized CX516 as a modulator of the AMPA receptor in patients partially refractory to traditional neuroleptics. While the study found no clear improvement in psychosis or cognition with CX516, it underlines the scientific interest in quinoxalines for psychiatric applications (Marenco et al., 2002).
Chemical Characterization and Synthesis
Quinoxalines have been recognized for their versatile pharmacological applications. The synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), a product of oxidative cyclization, underscore the chemical interest in quinoxalines. The compound was characterized extensively, and analytical results indicated its ionic nature with bromide as a counterion (Faizi et al., 2018).
Antimicrobial and Antiprotozoal Activities
Quinoxalines have displayed promising antimicrobial and antiprotozoal activities. A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides were synthesized and demonstrated significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound in this series showed promising results in a short-term in vivo model in T. cruzi, indicating the potential of quinoxalines in antimicrobial chemotherapy (Patel et al., 2017).
Novel Synthesis Methods and Potential Applications
Recent research has focused on developing novel synthesis methods for quinoxalines and exploring their potential applications. For instance, a study described an expedient synthesis of novel spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates with anticancer activity. This synthesis involved endo-1,3-dipolar cycloaddition of azomethine ylides to (E)-1,5-diarylpent-4-ene-1,3-diones, leading to compounds that exhibited high cytotoxic activity against the HeLa cancer cell line (Zimnitskiy et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6,13H/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKLEJLIADQDML-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

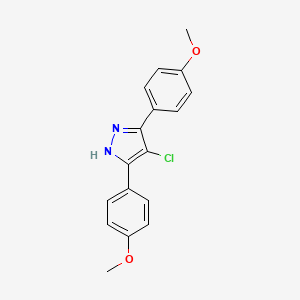
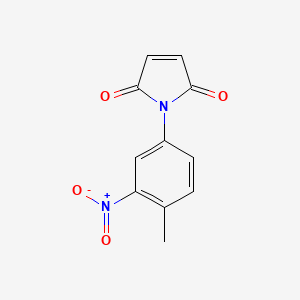

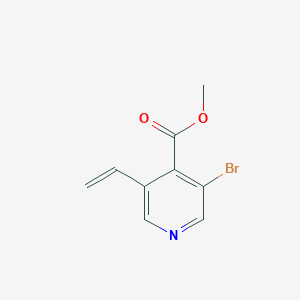
![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)
![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)

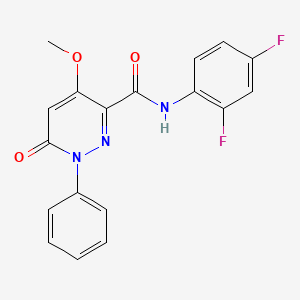


![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)
